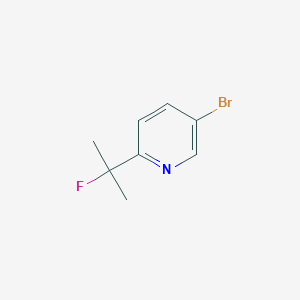

5-Bromo-2-(2-fluoro-2-propyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-(2-fluoro-2-propyl)pyridine is a compound with the CAS Number: 2070867-74-0 . It has a molecular weight of 218.07 and is a solid at room temperature . It is used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy . It is also an ideal building block for semiconductors, due to its aromaticity and electron deficiency .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-(2-fluoro-2-propyl)pyridine is1S/C8H9BrFN/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis

5-Bromo-2-(2-fluoro-2-propyl)pyridine is a solid at room temperature . It has a molecular weight of 218.07 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Pharmaceutical Applications

5-Bromo-2-(2-fluoro-2-propyl)pyridine: is a valuable compound in pharmaceutical research. It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure allows for the development of inhibitors targeting specific receptors or enzymes. For instance, it has been utilized in the creation of neuropeptide Y receptor Y5 inhibitors, which are significant in the study of obesity and appetite control . Additionally, its derivatives have been explored for their potential as inhibitors of the main protease of SARS-CoV-2, contributing to the ongoing research for COVID-19 treatments .

Agricultural Chemistry

In the realm of agricultural chemistry, 5-Bromo-2-(2-fluoro-2-propyl)pyridine derivatives are investigated for their use as herbicides and insecticides. The introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties of agricultural products . This compound’s derivatives could lead to the development of new, more effective agrochemicals.

Material Science

This compound is also significant in material science, particularly in the development of semiconductors. Its electron-deficient nature makes it an ideal building block for organic light-emitting diode (OLED) applications. For example, it can be used to synthesize host materials for blue thermally activated delayed fluorescent devices, which are crucial for improving the efficiency and lifespan of OLEDs .

Chemical Synthesis

5-Bromo-2-(2-fluoro-2-propyl)pyridine: plays a crucial role in chemical synthesis as a versatile intermediate. It can undergo various cross-coupling reactions, such as Suzuki and Negishi reactions, to form C-C and C-N bonds, which are foundational steps in the synthesis of complex organic molecules .

Electronics

In electronics, the compound’s derivatives are valuable for their use in the synthesis of intermediates for semiconductors. The presence of both bromine and fluorine atoms allows for selective reactivity, which is essential in the precise construction of electronic components .

Medical Research

In medical research, the compound’s potential as a scaffold for APIs means it could be instrumental in the discovery of new drugs. Its role in the development of SARS-CoV-2 protease inhibitors highlights its importance in responding to global health crises .

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-2-(2-fluoropropan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFXFQSFROTRGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(2-fluoro-2-propyl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(N,N'-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B2880129.png)

![N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2880131.png)

![2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2880133.png)

![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2880134.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B2880136.png)

![2-(3,4-Difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2880137.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2880138.png)

![5-[(4-Ethylphenoxy)methyl]-2-furoic acid](/img/structure/B2880139.png)

![Methyl 3-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2880140.png)

![3-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2880148.png)

![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2880151.png)